1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone

Catalog No.
S7849194
CAS No.
M.F
C16H22N2O2
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethan...

Product Name

1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone

IUPAC Name

1-[4-(2,4-dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c1-12-5-6-15(13(2)11-12)16(20)18-8-4-7-17(9-10-18)14(3)19/h5-6,11H,4,7-10H2,1-3H3

InChI Key

KXUIVGOJKQQDKL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C)C
1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone, also known as DMDEE, is a chemical compound with the molecular formula C18H24N2O2. It belongs to the family of benzoyl-containing heterocycles, which helps to stabilize the compound's reaction intermediates. DMDEE is a white to off-white crystalline powder, and its chemical structure is shown below:
DMDEE was first synthesized in 1973 and was initially used as a plasticizer for cellulose-based materials. Later, it was found to have useful properties in various fields of research and industry such as inorganic chemistry, organic chemistry, pharmaceuticals, and materials science.
DMDEE has a melting point of approximately 51°C and a boiling point of 388.5°C. The compound is soluble in some organic solvents, including methanol, ethanol, and chloroform. DMDEE's crystal structures have been studied using X-ray diffraction, and the crystals have been found to belong to the monoclinic P21/c space group.
DMDEE is synthesized by the reaction of 4-(2,4-dimethylbenzoyl)-1,4-diazepan-1-amine and acetyl chloride. The reaction mechanism involves the formation of an intermediate compound, followed by the replacement of the chloride ion by an ethyl group, forming DMDEE. The chemical reaction equation is given below:
4-(2,4-dimethylbenzoyl)-1,4-diazepan-1-amine + Acetyl chloride → 1-[4-(2,4-dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone + Hydrochloric acid
DMDEE can be characterized by various spectroscopic methods such as infrared spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance spectroscopy.
DMDEE can be detected and quantified using analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods are widely used in the analysis of DMDEE in different applications.
DMDEE has been found to have some biological properties such as antitumor and antioxidant activities. The compound's cytotoxic activity was tested on various human cancer cell lines, and it was found to be effective against some of these cell lines. The compound's antioxidant activity was also studied, and it was found to have a significant scavenging effect on different free radicals.
DMDEE has not been reported to have any acute toxicity symptoms in humans or animals. However, like any chemical compound, it should be handled with care and stored properly. DMDEE has been classified as a hazardous material according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS).
DMDEE has several applications in scientific experiments. It is used as a fluorescent probe for the detection of hydrogen sulfide in aqueous solutions. DMDEE is also used as a cross-linking agent in the preparation of hydrogels. The compound's catalytic properties have been studied in various reactions such as the Knoevenagel condensation, Michael addition, and Friedel-Crafts acylation.
The current state of research on DMDEE is focused on exploring its useful properties in different applications. Studies are being carried out to investigate the compound's pharmaceutical properties, including its potential use in the treatment of cancer and other diseases. Research has also been conducted to investigate the compound's electrochemical properties and its use in energy storage devices such as batteries and supercapacitors.
DMDEE has several potential implications in various fields of research and industry. The compound's fluorescent properties can be used in the development of biosensors and imaging agents. DMDEE's catalytic properties can be exploited in the synthesis of organic molecules of pharmaceutical and industrial interest. Furthermore, the compound's electrochemical properties can be used in energy storage applications such as batteries and supercapacitors.
Despite the compound's useful properties, there are some limitations in its application. DMDEE is not a commercially available compound, and its synthesis is complex and time-consuming. The compound's solubility in aqueous media is limited, which limits its application in aqueous environments. Future research can be focused on the optimization of the synthesis methods, the improvement of the compound's solubility, and the development of new applications for the compound.
1. Investigation of the compound's biocompatibility and the potential use of DMDEE as a drug delivery agent
2. Exploration of the compound's catalytic properties in new reactions
3. Modification of the DMDEE structure to improve its solubility and other properties
4. Investigation of the compound's potential as an imaging agent in the field of medical diagnostics
5. Study of the compound's potential as a biosensor for various analytes
6. Investigation of the compound's electrocatalytic activity in fuel cells and other energy conversion devices
7. Optimization of the synthesis method to produce DMDEE in large quantities
8. Investigation of the interaction of DMDEE with different surfaces and its application in surface modification.
9. Further exploration of the compound's pharmacological properties and potential use in the treatment of other diseases.
10. Research on the compound's antibacterial and antifungal properties and potential use in medical applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

274.168127949 g/mol

Monoisotopic Mass

274.168127949 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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